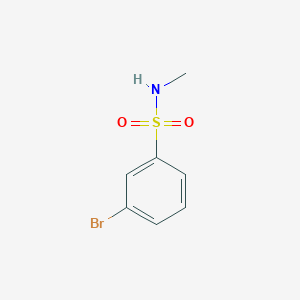

3-bromo-N-methylbenzenesulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSNSICXRVZAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428431 | |

| Record name | 3-Bromo-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153435-79-1 | |

| Record name | 3-Bromo-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-bromo-N-methylbenzenesulfonamide (CAS Number: 153435-79-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-N-methylbenzenesulfonamide, a key building block in the rapidly evolving field of targeted protein degradation. This document details its physicochemical properties, outlines a probable synthetic route, and explores its potential application in the development of Proteolysis Targeting Chimeras (PROTACs). Particular attention is given to its prospective role as a ligand for E3 ubiquitin ligases, a critical component in the PROTAC mechanism of action. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction

This compound is a specialized organic compound increasingly recognized for its utility as a structural motif in medicinal chemistry.[1] Its classification as a "Protein Degrader Building Block" by chemical suppliers underscores its primary application in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This innovative therapeutic modality offers a distinct advantage over traditional inhibitors by targeting proteins for degradation rather than merely blocking their function. The benzenesulfonamide core, present in this compound, is a well-established pharmacophore found in a variety of clinically approved drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and provides essential information for laboratory handling, storage, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 153435-79-1 | [1] |

| Molecular Formula | C₇H₈BrNO₂S | [1][2] |

| Molecular Weight | 250.11 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 62-66 °C | [2] |

| Boiling Point | 343.0 ± 44.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Purity | Typically ≥98% | [1] |

| Storage | Room temperature, in a dry, sealed container | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis is a nucleophilic substitution reaction at the sulfonyl group.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

3-bromobenzenesulfonyl chloride

-

Methylamine (e.g., 2.0 M solution in THF or aqueous solution)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

A non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add the non-nucleophilic base (1.1-1.2 equivalents).

-

Slowly add methylamine (1.1-1.5 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base and amine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

-

Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific spectral data for this compound is not publicly available, researchers can predict the expected chemical shifts and fragmentation patterns based on its structure.

-

Application in Targeted Protein Degradation

The designation of this compound as a "Protein Degrader Building Block" strongly suggests its utility in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein.

The PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.

Potential Role as an E3 Ligase Ligand

While many PROTACs utilize ligands for well-characterized E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a growing interest in developing ligands for other E3 ligases to expand the scope of targeted protein degradation. Sulfonamide derivatives have been identified as potential ligands for the DCAF (DDB1 and CUL4 associated factor) family of E3 ligases.[] It is plausible that this compound serves as a scaffold for developing ligands that recruit a DCAF E3 ligase. The bromo-substituent provides a convenient handle for further chemical modification, allowing for the attachment of a linker and a ligand for the target protein of interest.

Conclusion

This compound is a valuable chemical entity for researchers in the field of targeted protein degradation. Its structure is well-suited for the synthesis of PROTACs, potentially as a novel E3 ligase ligand. While detailed experimental data and specific biological applications are yet to be fully elucidated in publicly accessible literature, the information presented in this guide provides a strong foundation for its use in drug discovery and development. Further research is warranted to explore its potential in targeting specific E3 ligases and developing novel therapeutics for a range of diseases.

References

An In-depth Technical Guide to 3-bromo-N-methylbenzenesulfonamide

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-bromo-N-methylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its properties, synthesis, and potential applications, with a focus on its role as a building block in targeted protein degradation.

Chemical and Physical Properties

This compound is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group, the latter of which is further substituted with a methyl group.

General Information

| Property | Value | Reference |

| CAS Number | 153435-79-1 | [1][2] |

| Molecular Formula | C₇H₈BrNO₂S | [1] |

| Molecular Weight | 250.11 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | ≥98% | [1] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 62-66 °C | [3] |

| Boiling Point | 343.0 ± 44.0 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 161.2 ± 28.4 °C | [3] |

Solubility

-

Organic Solvents: More soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate.[4][5]

-

pH Dependence: Solubility in aqueous solutions is expected to increase under alkaline conditions due to the acidic nature of the sulfonamide proton.[4][5]

Spectral Data (Predicted)

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on data from closely related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would likely show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 1H | Aromatic C-H |

| ~7.6-7.7 | m | 1H | Aromatic C-H |

| ~7.4-7.5 | m | 2H | Aromatic C-H |

| ~4.5-5.0 | q (broad) | 1H | N-H |

| ~2.7 | d | 3H | N-CH₃ |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would exhibit signals for the seven carbon atoms:

| Chemical Shift (δ, ppm) | Assignment |

| ~140-142 | C-SO₂ |

| ~135-137 | C-Br |

| ~125-132 | Aromatic C-H |

| ~120-122 | Aromatic C-H |

| ~30 | N-CH₃ |

IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present:

| Wavenumber (cm⁻¹) | Assignment |

| 3250-3350 | N-H stretch |

| 1330-1360 | Asymmetric SO₂ stretch |

| 1150-1180 | Symmetric SO₂ stretch |

| 900-950 | S-N stretch |

| 700-800 | C-Br stretch |

Mass Spectrometry

The mass spectrum (Electron Impact) would be expected to show the molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| m/z | Assignment |

| 249/251 | [M]⁺ |

| 185/187 | [M - SO₂]⁺ |

| 156/158 | [M - SO₂NHCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and reliable method for the synthesis of N-alkylbenzenesulfonamides involves the reaction of the corresponding benzenesulfonyl chloride with the appropriate amine.[6]

Experimental Protocol (General)

Reaction: 3-bromobenzenesulfonyl chloride + methylamine → this compound + HCl

Materials:

-

3-bromobenzenesulfonyl chloride

-

Methylamine (e.g., as a solution in THF or water)

-

A suitable base (e.g., pyridine, triethylamine, or excess methylamine)

-

An inert solvent (e.g., dichloromethane, THF, or diethyl ether)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Dissolve 3-bromobenzenesulfonyl chloride in the chosen inert solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of methylamine and the base to the stirred solution of the sulfonyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC).

-

Upon completion, quench the reaction with water.

-

If necessary, acidify the aqueous layer with dilute HCl to protonate any excess amine.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Role in Targeted Protein Degradation

This compound is classified as a "Protein Degrader Building Block," indicating its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[7][8]

PROTAC Mechanism of Action

A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the PROTAC, the POI, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[9][10]

The this compound moiety can be incorporated into the linker or the E3 ligase ligand of a PROTAC. The bromine atom provides a convenient handle for further chemical modification, such as cross-coupling reactions, to attach the other components of the PROTAC.

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC using this compound would typically follow a structured workflow.

General workflow for PROTAC development.

Safety and Handling

This compound is considered a hazardous chemical.[2][11] Appropriate safety precautions should be taken when handling this compound.

Hazard Statements

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11]

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the burgeoning field of targeted protein degradation. While specific experimental data for this compound is limited in the public domain, its chemical properties and reactivity can be reliably inferred from related structures. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this compound in their work. As with any chemical reagent, appropriate safety measures should be strictly followed during its handling and use.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 153435-79-1 [sigmaaldrich.com]

- 3. chemigran.com [chemigran.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzenesulfonamide | 98-10-2 [chemicalbook.com]

- 6. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTAC-induced protein structural dynamics in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to N-(4-Bromophenyl)methanesulfonamide (C7H8BrNO2S) for Drug Discovery and Development

This technical guide provides a comprehensive overview of N-(4-bromophenyl)methanesulfonamide, a halogenated sulfonamide with the molecular formula C7H8BrNO2S. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data on its chemical properties, synthesis, and potential applications, offering a foundation for its use in modern research endeavors.

Core Compound Identity and Physicochemical Properties

N-(4-bromophenyl)methanesulfonamide (CAS Registry Number: 4284-50-8) is an organosulfur compound belonging to the sulfonamide class.[1] Its structure features a methanesulfonamide group attached to a 4-bromophenyl ring via the nitrogen atom.[1] This substitution pattern, with the bromine atom in the para position, is crucial for its chemical reactivity and potential biological interactions.[1]

The sulfonamide functional group is characterized by a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to both the nitrogen of the anilide and a methyl group.[1] The presence of the bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, making it a versatile building block in organic synthesis.[1]

Key Physicochemical Data

A compound's physical and chemical properties are fundamental to its handling, formulation, and behavior in biological systems. The moderate lipophilicity, indicated by its LogP value, suggests a balance between aqueous solubility and membrane permeability, a critical consideration in drug design.[1]

| Property | Value | Source |

| Molecular Formula | C7H8BrNO2S | ChemDiv[2], PubChemLite[3] |

| Molecular Weight | 250.11 g/mol | ChemDiv[2], Vulcanchem[1] |

| CAS Number | 4284-50-8 | Vulcanchem[1] |

| Melting Point | 137-141 °C | Vulcanchem[1], ChemicalBook[4] |

| Boiling Point | 333.0 °C (at 760 mmHg) | Vulcanchem[1] |

| Density | 1.711 g/cm³ | Vulcanchem[1] |

| LogP | ~1.96 - 2.97 | ChemDiv[2], Vulcanchem[1] |

| Appearance | White to off-white solid | ChemicalBook[4] |

Synthesis and Characterization

General Synthesis Pathway

The synthesis of N-(4-bromophenyl)methanesulfonamide is typically achieved through a nucleophilic substitution reaction between 4-bromoaniline and methanesulfonyl chloride.[1][5] This well-established method for forming sulfonamides is reliable and scalable.

The reaction is generally performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is critical and is often an aprotic solvent like dichloromethane or tetrahydrofuran to ensure the solubility of the reactants and facilitate the reaction.

Caption: General synthesis workflow for N-(4-bromophenyl)methanesulfonamide.

Step-by-Step Synthesis Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Reactant Addition: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-bromophenyl)methanesulfonamide.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the N-H proton, and the methyl protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups, including the N-H stretch, S=O stretches (asymmetric and symmetric), and C-Br stretch.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.[6]

Applications in Drug Discovery and Medicinal Chemistry

While N-(4-bromophenyl)methanesulfonamide itself is not an approved drug, its structural motifs are of significant interest in medicinal chemistry. Sulfonamides are a well-known class of compounds with a broad range of biological activities.[7]

Scaffold for Endothelin Receptor Antagonists

Research has highlighted the importance of the bromophenyl sulfonamide moiety in the development of endothelin receptor antagonists.[1] These receptors play a role in vasoconstriction and cell proliferation, and their antagonists are investigated for conditions like pulmonary arterial hypertension.[8] The specific structure of N-(4-bromophenyl)methanesulfonamide serves as a valuable starting point or fragment for designing more complex molecules with affinity for ETA and ETB receptors.[1]

Caption: Potential role as an endothelin receptor antagonist.

Potential Antimicrobial and Anticancer Activities

The sulfonamide group is a classic pharmacophore found in many antibacterial drugs. Furthermore, various bromophenyl-containing heterocyclic compounds have demonstrated potential as antimicrobial and antiproliferative agents.[5][9] Studies on related N-(4-bromophenyl)carboxamides have shown activity against drug-resistant bacteria.[10][11] This suggests that derivatives of N-(4-bromophenyl)methanesulfonamide could be explored for similar biological activities.

A Building Block for Structure-Activity Relationship (SAR) Studies

The compound is a valuable tool for SAR studies.[1] The bromine atom can be readily substituted using modern cross-coupling techniques (e.g., Suzuki, Buchwald-Hartwig reactions) to introduce a wide variety of functional groups. This allows for the systematic exploration of how different substituents on the phenyl ring affect biological activity, providing crucial insights for optimizing lead compounds.[11]

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling N-(4-bromophenyl)methanesulfonamide. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(4-bromophenyl)methanesulfonamide is a readily synthesizable and versatile chemical entity. Its defined physicochemical properties and the reactivity of its functional groups make it a valuable compound for researchers in drug discovery and organic synthesis. Its primary utility lies in its role as a scaffold and building block for developing novel therapeutic agents, particularly in the areas of endothelin receptor antagonism and as a platform for generating libraries of compounds for screening against various biological targets. This guide provides the foundational knowledge necessary for its effective application in a research setting.

References

- 1. N-(4-Bromophenyl)methanesulfonamide (4284-50-8) for sale [vulcanchem.com]

- 2. Compound N-(4-bromophenyl)methanesulfonamide - Chemdiv [chemdiv.com]

- 3. PubChemLite - N-(4-bromophenyl)methanesulfonamide (C7H8BrNO2S) [pubchemlite.lcsb.uni.lu]

- 4. N-(4-BROMOPHENYL)METHANESULFONAMIDE, 97% | 4284-50-8 [m.chemicalbook.com]

- 5. CAS 4284-50-8: N-(4-Bromophenyl)methanesulfonamide [cymitquimica.com]

- 6. [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 3-bromo-N-methylbenzenesulfonamide

Introduction

3-bromo-N-methylbenzenesulfonamide is a significant chemical compound, particularly noted for its role as a building block in the synthesis of more complex molecules, including those with potential applications in pharmaceuticals.[1] This guide provides an in-depth analysis of its structure, properties, synthesis, and the broader context of its utility in scientific research and drug development. The benzenesulfonamide scaffold is a well-established pharmacophore, forming the basis for a multitude of therapeutic agents.[2][3] The strategic incorporation of a bromine atom and an N-methyl group modifies the electronic and steric properties of the parent molecule, offering unique opportunities for molecular design and optimization.

The presence of bromine in pharmaceuticals can enhance therapeutic activity, positively influence metabolism, and increase the duration of action.[4] Bromine and its derivatives are integral to the development of a wide range of medications, from antiseptics to anticancer drugs.[5][6] This versatility underscores the importance of brominated intermediates like this compound in medicinal chemistry.[5]

This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and application of this compound.

Molecular Structure and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its behavior in chemical reactions, its solubility, and its potential interactions in biological systems.

Chemical Identity

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Melting Point | 62-66°C | [8] |

| Boiling Point | 343.0±44.0°C at 760 mmHg | [8] |

| Density | 1.6±0.1 g/cm3 | [8] |

| Flash Point | 161.2±28.4°C | [8] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | [1] |

Structural Visualization

The chemical structure of this compound is depicted below. The diagram highlights the key functional groups: the brominated benzene ring, the sulfonamide linkage, and the N-methyl group.

References

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. apexbt.com [apexbt.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Account Suspended [tethyschemical.com]

- 6. azom.com [azom.com]

- 7. 3-BROMO-N-METHYLBENZENESULPHONAMIDE | 153435-79-1 [chemicalbook.com]

- 8. chemigran.com [chemigran.com]

Physical properties of 3-bromo-N-methylbenzenesulfonamide

An In-depth Technical Guide on the Physical Properties of 3-bromo-N-methylbenzenesulfonamide

This technical guide provides a comprehensive overview of the known physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visual representation of the experimental workflow for property determination.

Summary of Physical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C7H8BrNO2S | [1][2] |

| Molecular Weight | 250.113 g/mol | [1] |

| Melting Point | 62-66°C | [1] |

| Boiling Point | 343.0 ± 44.0°C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 161.2 ± 28.4°C | [1] |

| Physical Form | Solid | [3] |

| Purity | Minimum 98% | [2][3] |

| CAS Number | 153435-79-1 | [2][3] |

| Storage | Room temperature | [2][3] |

| InChI Key | UVSNSICXRVZAJR-UHFFFAOYSA-N | [3] |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are standard procedures in organic chemistry for compound characterization.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[4] Impurities tend to lower and broaden the melting range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Capillary tubes[4]

-

Thermometer[4]

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the compound is finely powdered and packed tightly into a capillary tube to a height of 1-2 mm.[5][6]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb, and immersed in a high-boiling point oil within the Thiele tube.[4]

-

-

Heating: The apparatus is heated slowly, at a rate of about 1-2°C per minute, especially near the expected melting point.[4]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[6][7] The melting point is reported as the range T1-T2.[5]

-

Purity Assessment: A sharp melting range (typically 0.5-1.0°C) suggests a pure sample, while a broad range may indicate the presence of impurities.[4]

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[8] The general principle of "like dissolves like" is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[9]

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

pH paper

Solvents:

-

Water

-

Diethyl ether

-

5% Sodium Hydroxide (NaOH) solution[8]

-

5% Sodium Bicarbonate (NaHCO3) solution[8]

-

5% Hydrochloric Acid (HCl) solution[8]

Procedure:

-

Initial Test: Approximately 25 mg of the compound is placed in a test tube, and 0.75 mL of the solvent is added in portions.[8] The tube is shaken vigorously after each addition.[8]

-

Water Solubility: The solubility in water is tested first. If the compound dissolves, its effect on the pH of the water is checked with litmus paper to determine if it is acidic or basic.[10][11]

-

Ether Solubility: For compounds soluble in water, solubility in a non-polar solvent like diethyl ether is also tested.[8]

-

Acid-Base Solubility: For water-insoluble compounds, solubility is tested in acidic and basic solutions to identify functional groups.[10]

-

5% NaOH: Solubility in this solution indicates the presence of an acidic functional group.[11]

-

5% NaHCO3: Solubility in this weaker base suggests a strong organic acid, such as a carboxylic acid.[11]

-

5% HCl: Solubility in this solution points to the presence of a basic functional group, most commonly an amine.[10][11]

-

-

Observation: The compound is considered soluble if it dissolves completely.[12] The formation of a precipitate upon neutralization of an acid or base test solution can confirm the initial observation.[11]

Experimental Workflow Visualization

The logical flow of experiments to determine the physical properties of this compound can be visualized as follows.

Caption: Workflow for determining the physical properties of an organic compound.

References

- 1. chemigran.com [chemigran.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 153435-79-1 [sigmaaldrich.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. m.youtube.com [m.youtube.com]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chem.ws [chem.ws]

Technical Guide: Physicochemical Characterization of 3-bromo-N-methylbenzenesulfonamide

An In-Depth Analysis of Melting and Boiling Points for Research and Development

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-bromo-N-methylbenzenesulfonamide is a key chemical intermediate whose utility in pharmaceutical synthesis and materials science necessitates a thorough understanding of its fundamental physical properties. As a Senior Application Scientist, this guide provides an in-depth analysis of the melting and boiling points of this compound, moving beyond mere data presentation to explore the underlying principles and experimental nuances. We will delve into the causality behind experimental choices, establish self-validating protocols for determination, and ground all claims in authoritative references. This document is structured to serve as a practical and comprehensive resource for professionals requiring precise characterization of this and similar sulfonamide-based compounds.

Compound Profile: this compound

Before examining its thermal properties, it is essential to define the molecule .

-

Chemical Name: this compound

-

Synonyms: Benzenesulfonamide, 3-bromo-N-methyl-

-

Structure: (Illustrative, not from search)

The structure, featuring a brominated benzene ring attached to a sulfonamide group with an N-methyl substituent, dictates its physical behavior. The polar sulfonamide group is capable of hydrogen bonding and strong dipole-dipole interactions, while the benzene ring contributes to van der Waals forces. These intermolecular forces are critical in determining the energy required to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).

Summary of Physical Properties

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 62-66 °C | [3] |

| Boiling Point | 343.0 ± 44.0 °C (at 760 mmHg) | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

Expertise Insight: The reported melting point is a range (62-66 °C), which is common for experimentally determined values and can indicate the presence of minor impurities or reflect the inherent process of melting over a small temperature gradient.[4][5] A pure, crystalline compound typically exhibits a sharp melting point range of 0.5-1.0 °C.[5] The broad range of the reported boiling point (± 44.0 °C) suggests it is a computationally predicted value rather than an experimentally determined one. High molecular weight polar compounds like sulfonamides can often decompose at temperatures near their boiling point, making experimental determination challenging.[6]

Experimental Determination of Thermal Properties

Accurate determination of melting and boiling points is fundamental for verifying the identity and purity of a compound.[4] The following protocols are designed to be self-validating systems for generating reliable data.

Protocol: Melting Point Determination via Capillary Method

This is the most common and reliable method for determining the melting point of a crystalline solid.[5]

Causality: The method relies on slow, controlled heating to ensure thermal equilibrium between the sample, the heating medium (e.g., oil bath or metal block), and the thermometer.[5] A rapid heating rate will cause the thermometer reading to lag behind the true temperature of the sample, leading to an erroneously high and broad melting point range.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and crystalline.

-

Place a small amount of the sample on a clean, dry surface and crush it into a fine powder.

-

Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount of sample enters the tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the powder into a dense column of 1-2 mm in height at the bottom.[5]

-

-

Apparatus Setup:

-

Attach the capillary tube to a calibrated thermometer. The sample should be aligned with the middle of the thermometer bulb.

-

Insert the thermometer assembly into a melting point apparatus (e.g., Thiele tube with heating oil or an automated digital instrument). Ensure the heating medium is well below the expected melting point.

-

-

Measurement:

-

Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point.

-

Within 15-20 °C of the expected melting point (62 °C), reduce the heating rate to 1-2 °C per minute. This slow rate is critical for accuracy.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts completely into a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation & Purity:

Caption: Workflow for Capillary Melting Point Determination.

Protocol: Boiling Point Determination via Microscale Capillary Method

For determining the boiling point of small quantities of liquid, or for solids that will be melted prior to the test, the capillary method (also known as Siwoloboff's method) is highly effective.

Causality: This protocol operates on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7] When the liquid is heated, the air trapped in the inverted capillary expands. As the temperature approaches the boiling point, the liquid's vapor pressure becomes significant, and vapor enters the capillary, expelling the air and forming a continuous stream of bubbles. Upon cooling, the vapor pressure drops. The point at which the external pressure overcomes the internal vapor pressure and forces the liquid back into the capillary is the precise boiling point.[7]

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount (a few milliliters) of the substance into a small test tube or fusion tube. If starting with the solid this compound, it must first be melted.

-

Take a melting point capillary tube and seal one end in a flame.

-

Place this small capillary tube into the fusion tube with the open end down, submerged in the liquid.[8][9]

-

-

Apparatus Setup:

-

Attach the fusion tube to a calibrated thermometer. The liquid level should be aligned with the thermometer bulb.

-

Secure the assembly in a heating bath (oil or metal block) as described for the melting point determination.

-

-

Measurement:

-

Heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

-

Continue heating gently until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

Carefully observe the inverted capillary. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[10] Record this temperature.

-

-

Validation & Correction:

-

For utmost accuracy, the barometric pressure should be recorded at the time of the experiment.[8] Boiling points are pressure-dependent; literature values are typically standardized to 760 mmHg (1 atm).

-

If the measured pressure is different, a correction may be necessary.

-

Caption: Workflow for Microscale Boiling Point Determination.

Conclusion

The melting point of this compound (62-66 °C) and its predicted boiling point (343.0 °C at 760 mmHg) are defining physical constants that are indispensable for its identification, purity assessment, and application in drug development and chemical synthesis. While database values provide a crucial reference, they must be validated through rigorous, well-understood experimental protocols. By applying the detailed methodologies outlined in this guide, researchers and scientists can ensure the generation of accurate and reliable data, upholding the principles of scientific integrity and enabling confident decision-making in their research endeavors.

References

- 1. 3-BROMO-N-METHYLBENZENESULPHONAMIDE | 153435-79-1 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemigran.com [chemigran.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. byjus.com [byjus.com]

- 10. scribd.com [scribd.com]

Spectroscopic Profile of 3-bromo-N-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-bromo-N-methylbenzenesulfonamide, a key building block in synthetic organic chemistry and drug discovery. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₈BrNO₂S[1]

-

Molecular Weight: 250.11 g/mol [1]

-

CAS Number: 153435-79-1[2]

-

Physical Form: Solid

-

Melting Point: 62-66°C[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on established spectroscopic principles and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Parameter | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

|---|---|---|

| Solvent | CDCl₃ | CDCl₃ |

| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |

| Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ||

| Aromatic Protons | δ 7.95-7.40 (m, 4H) | δ 141.0 (C-SO₂), 136.0 (C-Br), 133.5 (Ar-CH), 130.5 (Ar-CH), 126.0 (Ar-CH), 123.0 (Ar-CH) |

| N-H Proton | δ 4.90-5.10 (br s, 1H) | N/A |

| N-Methyl Protons | δ 2.70 (d, J ≈ 5 Hz, 3H) | δ 29.5 (N-CH₃) |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H | ~3250 | Stretch |

| C-H (aromatic) | ~3100-3000 | Stretch |

| C=C (aromatic) | ~1580, 1470 | Stretch |

| S=O | ~1330 (asymmetric), ~1160 (symmetric) | Stretch[3] |

| C-N | ~1300-1200 | Stretch |

| S-N | ~950-850 | Stretch |

| C-Br | ~750 | Stretch[3] |

Mass Spectrometry (MS)

| Technique | Predicted m/z | Assignment |

|---|---|---|

| Electron Ionization (EI) | 251/249 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 157/155 | [M - SO₂NHCH₃]⁺ | |

| Electrospray Ionization (ESI) | 252/250 | [M+H]⁺ (Protonated molecule, bromine isotope pattern) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] The solution is then transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz spectrometer.[3] Chemical shifts are reported in parts per million (ppm) relative to TMS.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory.[3] The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.[3] A background spectrum of the clean, empty crystal is recorded prior to the sample analysis.[3]

Mass Spectrometry (MS)

For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[3] The solution is infused into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.[3] The analysis is performed in positive ion mode, and data is collected over a mass-to-charge (m/z) range of 100-500.[3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

References

Determining the Solubility of 3-bromo-N-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 3-bromo-N-methylbenzenesulfonamide in various organic solvents. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols to enable researchers to generate this critical data in-house. Understanding the solubility of this compound is fundamental for its application in drug discovery and development, impacting formulation, bioavailability, and purification processes.

Introduction to Sulfonamide Solubility

Benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonyl group attached to an amine. Their solubility is influenced by the nature of the substituents on the benzene ring and the amine. Generally, benzenesulfonamides exhibit low solubility in water due to the hydrophobic benzene ring but are more soluble in organic solvents, particularly polar ones. The solubility can also be affected by the pH and the presence of co-solvents.

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Visual Observation (e.g., Soluble, Partially Soluble, Insoluble) |

| Acetone | |

| Ethanol | |

| Methanol | |

| Dichloromethane (DCM) | |

| Chloroform | |

| Ethyl Acetate | |

| Dimethyl Sulfoxide (DMSO) | |

| Toluene | |

| Hexane |

Table 2: Quantitative Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Acetone | ||

| Ethanol | ||

| Methanol | ||

| Dichloromethane (DCM) | ||

| Chloroform | ||

| Ethyl Acetate | ||

| Dimethyl Sulfoxide (DMSO) | ||

| Toluene | ||

| Hexane |

Experimental Protocols

The following protocols are adapted from established methodologies for determining the solubility of sulfonamide-containing organic compounds.[1]

Qualitative Solubility Assessment

This initial screening method provides a rapid determination of suitable solvents for this compound.

Materials:

-

This compound

-

Small test tubes or vials (e.g., 1.5 mL or 2 mL)

-

A selection of organic solvents (e.g., Acetone, Ethanol, Methanol, Dichloromethane, Chloroform, Ethyl Acetate, Dimethyl Sulfoxide, Toluene, Hexane)

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Preparation: Label a series of test tubes, one for each solvent to be tested.

-

Addition of Solute: Add approximately 5-10 mg of this compound to each labeled test tube.

-

Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.

-

Mixing: Securely cap the test tubes and vortex each sample vigorously for 30-60 seconds.

-

Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

-

Classification: Classify the solubility based on visual inspection as follows:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination

This method provides a precise measurement of the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Record the exact weight of the compound added.

-

Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or in a rotator within a constant temperature bath (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a few hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid portion) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration from the analysis.

-

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-Bromo-N-methylbenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. This technical guide delves into the prospective biological activities of a specific subclass: 3-bromo-N-methylbenzenesulfonamide and its derivatives. While direct research on this precise chemical entity is nascent, this document synthesizes data from structurally analogous compounds to forecast its potential as a source of novel anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols for the evaluation of these activities are provided, alongside visualizations of key cellular pathways and experimental workflows to guide future research and development in this promising area.

Introduction

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities.[1] The substitution pattern on both the benzene ring and the sulfonamide nitrogen plays a crucial role in determining the specific biological effects. The introduction of a bromine atom at the 3-position of the benzene ring and a methyl group on the sulfonamide nitrogen creates a unique chemical entity, this compound (CAS No: 153435-79-1), with predicted physicochemical properties that may translate into significant biological activity.[2] This guide explores the therapeutic potential of its derivatives by examining the established activities of structurally related halogenated and N-alkylated benzenesulfonamides.

Synthesis of the Core Scaffold

The foundational compound, this compound, can be synthesized through a standard two-step process. The general workflow for the synthesis of N-alkyl benzenesulfonamides is a well-established chemical transformation.

Experimental Workflow: Synthesis of this compound

References

The Role of 3-bromo-N-methylbenzenesulfonamide in the Landscape of Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. This is achieved through the design of small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, that hijack the cell's natural protein disposal machinery. Within this landscape, arylsulfonamides have garnered significant attention as a class of molecular glues. This technical guide focuses on the role of a key building block, 3-bromo-N-methylbenzenesulfonamide , in the construction of these protein degraders. We will delve into its chemical properties, its application in the synthesis of potent degraders, the signaling pathways involved, and detailed experimental protocols for the evaluation of these compounds.

Introduction to Targeted Protein Degradation

Targeted Protein Degradation (TPD) is a novel therapeutic strategy that induces the selective degradation of target proteins through the ubiquitin-proteasome system (UPS).[1] Unlike traditional inhibitors that block a protein's function, TPD aims to completely remove the protein from the cell. This is accomplished by small molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

Two major classes of small molecules drive TPD:

-

PROteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.[2]

-

Molecular Glues: These are smaller molecules that induce a novel protein-protein interaction between an E3 ligase and a target protein, effectively "gluing" them together.[3]

This compound: A Key Building Block

This compound is a commercially available chemical compound that serves as a valuable starting material for the synthesis of aryl sulfonamide-based molecular glues.[4][5] Its chemical structure features a brominated benzene ring, a sulfonamide group, and an N-methyl group, providing multiple points for chemical modification and elaboration into more complex degrader molecules.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C7H8BrNO2S | [4] |

| Molecular Weight | 250.11 g/mol | [4] |

| Melting Point | 62-66 °C | [4] |

| Boiling Point | 343.0 °C at 760 mmHg | [4] |

| CAS Number | 153435-79-1 | [6] |

The Arylsulfonamide-DCAF15-RBM39 Axis: A Molecular Glue Mechanism

Aryl sulfonamides, such as indisulam and its analogs, have been identified as molecular glues that induce the degradation of the RNA-binding proteins RBM39 (RNA Binding Motif Protein 39) and its paralog RBM23 .[3][4] This process is mediated by the recruitment of these proteins to the DCAF15 (DDB1 and CUL4 Associated Factor 15) E3 ubiquitin ligase complex, also known as CRL4-DCAF15.[3][6]

The aryl sulfonamide sits at the interface of DCAF15 and the RRM2 domain of RBM39, creating a new binding surface and stabilizing the ternary complex.[4] This leads to the polyubiquitination of RBM39, followed by its degradation by the proteasome. The degradation of RBM39, a key splicing factor, results in widespread changes in RNA splicing, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][7]

Signaling Pathway

Caption: DCAF15-mediated degradation of RBM39 induced by an aryl sulfonamide molecular glue.

Synthesis of Aryl Sulfonamide-Based Degraders

While a specific protocol for the direct conversion of this compound into a potent molecular glue is not extensively detailed in the public domain, a general synthetic strategy can be inferred from the synthesis of analogous compounds like indisulam. The bromo-substituent on the benzene ring serves as a key handle for cross-coupling reactions, allowing for the introduction of various functionalities to optimize degrader potency and properties.

General Synthetic Workflow

Caption: General synthetic workflow for aryl sulfonamide molecular glues.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of newly synthesized aryl sulfonamide-based degraders.

Western Blot for RBM39 Degradation

This assay quantifies the reduction in RBM39 protein levels following treatment with the degrader.

Materials:

-

Cancer cell line (e.g., HCT116, SH-SY5Y)

-

Cell culture medium and supplements

-

Aryl sulfonamide degrader

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-RBM39, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with varying concentrations of the degrader or DMSO for a specified time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize bands using a chemiluminescent substrate and an imaging system.

In Vitro Ubiquitination Assay

This assay confirms that the degrader induces the ubiquitination of RBM39 by the CRL4-DCAF15 complex.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CUL4A-DDB1-RBX1-DCAF15 complex

-

Recombinant RBM39

-

Ubiquitin

-

ATP

-

Aryl sulfonamide degrader

-

Reaction buffer

Procedure:

-

Reaction Setup: Combine all recombinant proteins, ubiquitin, and the degrader in the reaction buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Analysis: Stop the reaction by adding SDS-PAGE loading buffer and analyze the products by Western blot using an anti-RBM39 antibody. The appearance of a high-molecular-weight smear or ladder indicates polyubiquitination.

Co-Immunoprecipitation (Co-IP) for DCAF15-RBM39 Interaction

This assay demonstrates the degrader-dependent interaction between DCAF15 and RBM39.

Materials:

-

Cells co-transfected with tagged DCAF15 (e.g., FLAG-DCAF15) and tagged RBM39 (e.g., HA-RBM39)

-

Aryl sulfonamide degrader

-

Lysis buffer

-

Anti-FLAG antibody conjugated to beads

-

Wash buffer

-

Elution buffer

Procedure:

-

Cell Treatment and Lysis: Treat co-transfected cells with the degrader and lyse.

-

Immunoprecipitation: Incubate the cell lysate with anti-FLAG beads to pull down the DCAF15 complex.

-

Washing: Wash the beads to remove non-specific binding proteins.

-

Elution and Western Blot: Elute the bound proteins and analyze by Western blot using an anti-HA antibody to detect co-precipitated RBM39.

Quantitative Data

The potency of aryl sulfonamide-based molecular glues is typically quantified by their half-maximal degradation concentration (DC50) or half-maximal effective concentration (EC50) for inhibiting cell proliferation.

| Compound | Cell Line | Assay | Value | Reference |

| Indisulam | Neuroblastoma Cells | Cell Viability | Dose-dependent decrease | [3] |

| Tasisulam | Endothelial Cells | Inhibition of FGF-induced cord formation | 103 nM (EC50) | [4] |

| Tasisulam | Endothelial Cells | Inhibition of EGF-induced cord formation | 34 nM (EC50) | [4] |

| dCeMM1 | - | RBM39 Degradation | - | [8] |

| CB039 | - | RBM39 Degradation | - | [9] |

| PVTX-405 | - | IKZF2 Degradation | 0.7 nM (DC50) | [9] |

| DEG-35 | - | CK1α Degradation | 1.4 nM (DC50) | [9] |

| DEG-35 | - | IKZF2 Degradation | 4.4 nM (DC50) | [9] |

Conclusion

This compound represents a valuable and versatile building block in the development of aryl sulfonamide-based molecular glue degraders. Its chemical structure allows for the strategic introduction of various chemical moieties to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting degraders. The well-established mechanism of action, involving the recruitment of RBM39 to the DCAF15 E3 ligase, provides a clear rationale for the design and optimization of these compounds. The detailed experimental protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate novel degraders based on this promising scaffold, contributing to the advancement of targeted protein degradation as a powerful therapeutic strategy.

References

- 1. ccr.cancer.gov [ccr.cancer.gov]

- 2. A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Exploiting the polypharmacology of alectinib for synergistic RNA splicing disruption with RBM39 degraders | Sciety [sciety.org]

- 8. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Glues | DC Chemicals [dcchemicals.com]

Methodological & Application

Synthesis of 3-bromo-N-methylbenzenesulfonamide from 3-bromobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-bromo-N-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the reaction of 3-bromobenzenesulfonyl chloride with methylamine. This application note includes a comprehensive experimental protocol, a summary of materials, and expected characterization data. The straightforward procedure is suitable for laboratory-scale synthesis and can be adapted for the preparation of analogous sulfonamides.

Introduction

Sulfonamides are a critical class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities. The synthesis of N-substituted sulfonamides is a fundamental transformation in organic chemistry, often employed in the development of new therapeutic agents. This protocol details the preparation of this compound from commercially available 3-bromobenzenesulfonyl chloride and methylamine. The presence of the bromine atom provides a handle for further functionalization, making the target molecule a versatile intermediate in the synthesis of more complex molecular architectures.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group, where the nitrogen atom of methylamine attacks the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| 3-Bromobenzenesulfonyl chloride | 255.52 |

| Methylamine (2.0 M solution in THF) | 31.06 |

| Triethylamine | 101.19 |

| Dichloromethane (DCM) | 84.93 |

| 1 M Hydrochloric Acid (HCl) | 36.46 |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 |

| Brine (Saturated NaCl solution) | 58.44 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |

| Silica Gel (for column chromatography) | - |

| Hexanes | - |

| Ethyl Acetate | - |

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzenesulfonyl chloride (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add triethylamine (1.2 eq).

-

Addition of Amine: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a 2.0 M solution of methylamine in tetrahydrofuran (THF) (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x volume of DCM).

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x volume of DCM).

-

Wash the organic layer with brine (1 x volume of DCM).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Experimental Workflow

Figure 2. Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Summary of Quantitative Data

| Parameter | Value |

| Starting Material | |

| 3-Bromobenzenesulfonyl chloride | 1.0 eq |

| Reagents | |

| Methylamine (2.0 M in THF) | 1.1 eq |

| Triethylamine | 1.2 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Product | |

| This compound | |

| Molecular Formula | C₇H₈BrNO₂S |

| Molecular Weight | 250.11 g/mol [1] |

| Typical Yield | 85-95% (representative) |

| Purity | >98% (after chromatography)[1] |

Characterization Data (Expected)

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95-7.85 (m, 2H, Ar-H), 7.70-7.60 (m, 1H, Ar-H), 7.45-7.35 (t, 1H, Ar-H), 4.80-4.70 (q, 1H, NH), 2.70 (d, 3H, N-CH₃).

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 141.0, 136.0, 131.0, 130.5, 126.0, 122.5, 30.0.

-

Mass Spectrometry (ESI): m/z calculated for C₇H₈BrNO₂S [M+H]⁺: 249.96, found: 249.96.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The described methodology is straightforward and high-yielding, making it a valuable procedure for medicinal chemists and researchers in drug development. The final product can serve as a key intermediate for the synthesis of a variety of biologically active molecules.

References

Application Notes and Protocols for N-methylation of 3-bromobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-methylation of 3-bromobenzenesulfonamide to synthesize N-methyl-3-bromobenzenesulfonamide. The protocols are designed for research and development purposes, offering both a modern microwave-assisted method and a conventional heating approach.

Introduction

N-methylated sulfonamides are important structural motifs in medicinal chemistry and drug discovery. The introduction of a methyl group on the nitrogen atom of a sulfonamide can significantly alter its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. 3-bromobenzenesulfonamide is a versatile building block, and its N-methylation provides a key intermediate for the synthesis of various bioactive molecules. This protocol outlines efficient methods for this transformation.

Reaction Scheme

Figure 1: General reaction scheme for the N-methylation of 3-bromobenzenesulfonamide.

Data Presentation

The following table summarizes typical reagents, conditions, and outcomes for the N-methylation of arenesulfonamides based on literature precedents. These values can be used as a starting point for the optimization of the reaction with 3-bromobenzenesulfonamide.

| Method | Methylating Agent | Base / Support | Solvent | Temperature | Time | Typical Yield | Reference |

| Microwave-Assisted | Trimethylsulfoxonium iodide | KOH / Alumina | Solvent-free | Microwave Irrad. | 2-5 min | High | [1] |

| Conventional Heating | Methyl iodide (CH₃I) | K₂CO₃ | Acetone | Reflux | 6-12 h | Good to High | |

| Phase Transfer Cat. | Methyl iodide (CH₃I) | aq. KOH | Dichloromethane | Room Temp. | 12 h | Good | [2] |

Experimental Protocols

Protocol 1: Microwave-Assisted N-methylation (Recommended)

This method is rapid, efficient, and solvent-free, aligning with green chemistry principles.[1]

Materials:

-

3-bromobenzenesulfonamide

-

Trimethylsulfoxonium iodide

-

Potassium hydroxide (KOH), powdered

-

Alumina (neutral, Brockmann I)

-

Ethyl acetate

-

Deionized water

-

Microwave reactor

Procedure:

-

In a mortar, thoroughly grind 3-bromobenzenesulfonamide (1 mmol), trimethylsulfoxonium iodide (1.1 mmol), and powdered KOH (1.1 mmol).

-

Add neutral alumina (0.5 g) to the mixture and continue grinding until a homogeneous powder is obtained.

-

Transfer the powder to a microwave-safe reaction vessel.

-

Place the vessel in the microwave reactor and irradiate for 2-5 minutes at a power level appropriate to maintain a gentle reaction (monitor temperature and pressure; initial tests are recommended to optimize conditions).

-

After irradiation, allow the reaction mixture to cool to room temperature.

-

Add 15 mL of cold deionized water to the vessel and stir to quench the reaction.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-methyl-3-bromobenzenesulfonamide.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization of N-methyl-3-bromobenzenesulfonamide:

Protocol 2: Conventional N-methylation with Methyl Iodide

This protocol uses readily available reagents and standard laboratory equipment.

Materials:

-

3-bromobenzenesulfonamide

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Saturated aqueous sodium thiosulfate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzenesulfonamide (1 mmol) and anhydrous potassium carbonate (2 mmol).

-

Add 20 mL of anhydrous acetone to the flask.

-

With vigorous stirring, add methyl iodide (1.5 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid K₂CO₃ and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium thiosulfate (2 x 15 mL) to quench any remaining methyl iodide, followed by brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify by flash column chromatography on silica gel (hexane-ethyl acetate gradient).

Visualizations

Experimental Workflow

Caption: Workflow for the N-methylation of 3-bromobenzenesulfonamide.